molecular formula C23H33NO5 B13834276 progesterone-17-ol-3-CMO

progesterone-17-ol-3-CMO

Cat. No.: B13834276
M. Wt: 403.5 g/mol
InChI Key: NMRMMCZURGCYED-UDBJPGPLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of progesterone-17-ol-3-carboxymethyloxime involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Progesterone-17-ol-3-carboxymethyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Progesterone-17-ol-3-carboxymethyloxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The parent compound, which lacks the oxime and carboxymethyl modifications.

    17-hydroxyprogesterone: Similar to progesterone-17-ol-3-carboxymethyloxime but without the carboxymethyl group.

    4-pregnen-17-ol-3,20-dione 3-O-carboxymethyloxime: Another derivative with slight structural differences

Uniqueness

Progesterone-17-ol-3-carboxymethyloxime is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and binding affinity to progesterone receptors, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(E)-[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C23H33NO5/c1-14(25)23(28)11-8-19-17-5-4-15-12-16(24-29-13-20(26)27)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,28H,4-11,13H2,1-3H3,(H,26,27)/b24-16+/t17-,18+,19+,21+,22+,23+/m1/s1

InChI Key

NMRMMCZURGCYED-UDBJPGPLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C)O

Origin of Product

United States

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